ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-15-13(14)9-10-7-8-16-12-6-4-3-5-11(10)12/h3-6,10H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJHGKSYAFMJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCOC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557341 | |
| Record name | Ethyl (3,4-dihydro-2H-1-benzopyran-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119304-96-0 | |
| Record name | Ethyl (3,4-dihydro-2H-1-benzopyran-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route Overview
The predominant synthetic approach to ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate involves two main stages:
- Step 1: Synthesis of 3,4-dihydro-2H-chromen-4-ol (chroman-4-ol intermediate)
- Step 2: Alkylation of chroman-4-ol with ethyl bromoacetate under basic conditions
This method leverages the nucleophilicity of the hydroxyl group at the 4-position of the chroman ring to form the ester linkage with ethyl bromoacetate, typically facilitated by a base such as potassium carbonate.
Detailed Preparation Method
| Step | Description | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Preparation of 3,4-dihydro-2H-chromen-4-ol | Starting chroman derivatives or chromene precursors | May involve reduction or cyclization reactions under reflux | Chroman-4-ol intermediate |
| 2 | Alkylation with ethyl bromoacetate | Ethyl bromoacetate, potassium carbonate (base) | Reflux in ethanol or acetonitrile solvent for several hours | Formation of this compound |
- The base (e.g., potassium carbonate) deprotonates the hydroxyl group, enhancing nucleophilicity.
- Ethyl bromoacetate acts as the alkylating agent, introducing the ethyl acetate moiety.
- Refluxing ensures complete conversion, typically lasting several hours.
- Solvent choice (ethanol or acetonitrile) affects reaction rate and yield.
This synthetic pathway is the most commonly reported and yields the target compound with good purity and yield.
Mechanistic Insights
The reaction mechanism involves:
- Deprotonation of the hydroxyl group on the chroman ring by potassium carbonate.
- Nucleophilic attack of the resulting alkoxide ion on the electrophilic carbon of ethyl bromoacetate.
- Displacement of bromide ion leading to the formation of the ester bond.
- The reaction proceeds under reflux to facilitate the reaction kinetics and drive the reaction to completion.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | 3,4-dihydro-2H-chromen-4-ol |
| Alkylating Agent | Ethyl bromoacetate |
| Base | Potassium carbonate (K2CO3) |
| Solvent | Ethanol or acetonitrile |
| Temperature | Reflux conditions (typically 78–82 °C for ethanol) |
| Reaction Time | Several hours (commonly 4–8 hours) |
| Yield | Generally good to high (dependent on purity of starting materials and reaction conditions) |
| Purification | Standard organic purification (extraction, washing, recrystallization or chromatography) |
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate is primarily recognized for its pharmacological properties. Compounds with chromene structures have been studied extensively for their potential in treating various diseases, including cancer.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For example, research indicates that derivatives of this compound can induce apoptosis in colon cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways. Specific findings include:
- Mechanism of Action : The compound has been shown to down-regulate anti-apoptotic genes such as Bcl-2 while up-regulating pro-apoptotic genes like P53 and Bax, leading to increased apoptosis in cancer cells .
- Case Study : In a study involving HCT116 colon cancer cells, treatment with derivatives of this compound resulted in significant mRNA expression changes that favored apoptosis .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its potential to scavenge free radicals. This property is crucial for developing therapeutic agents aimed at preventing oxidative stress-related diseases.
Agricultural Applications
The compound's biological activity extends beyond human health; it also shows promise in agricultural applications.
Pesticidal Activity
Research has indicated that derivatives of this compound exhibit insecticidal properties. These compounds can potentially serve as natural pesticides due to their ability to disrupt the life cycles of pests without the harmful effects associated with synthetic chemicals.
| Compound | Activity | Target Pest |
|---|---|---|
| This compound | Insecticidal | Various agricultural pests |
| Related Chromene Derivatives | Fungicidal | Fungal pathogens |
Material Science Applications
The unique luminescent properties of this compound make it a candidate for applications in material science.
Luminescent Materials
The compound exhibits strong blue luminescence, making it suitable for use in organic light-emitting diodes (OLEDs) and other photonic devices. Its ability to emit light efficiently under certain conditions can be exploited in developing advanced display technologies.
Mechanism of Action
The mechanism of action of ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate in biological systems involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors involved in inflammation and cell proliferation, thereby exerting its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate, such as heterocyclic cores, ester functionalities, or substituted aromatic systems:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Chromene vs.
- Benzofuran vs. Chromene : The benzofuran analogue () exhibits stronger intermolecular interactions (e.g., π-π stacking at 3.814 Å and C-H⋯O bonds), which may enhance crystallinity and thermal stability relative to chromene derivatives .
- Imidazole Derivatives : The imidazole-based compounds () show greater structural diversity due to substituent variability (e.g., trimethoxyphenyl, bromophenyl), influencing solubility and bioactivity .
Biological Activity
Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate is a compound belonging to the class of chromene derivatives, known for their diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate chromene precursors with ethyl acetate under acidic conditions. The structure of the compound can be represented as follows:
The synthesis pathway often includes the use of catalysts such as Lewis acids to facilitate cyclization reactions that form the chromene ring structure.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For example:
- Cytotoxicity Testing : The compound demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC50 values observed were in the low micromolar range, indicating potent activity against these cell lines .
- Mechanism of Action : The mechanism appears to involve induction of apoptosis and cell cycle arrest. Notably, treatments with this compound resulted in increased DNA fragmentation in treated cells, suggesting a pro-apoptotic effect .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties :
- Bacterial Inhibition : In vitro studies showed that this compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it displayed effective inhibition against Staphylococcus aureus and Escherichia coli .
Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 (μM) | Mechanism/Notes |
|---|---|---|---|
| Anticancer | MCF-7 | ~5 | Induces apoptosis and DNA fragmentation |
| HCT-116 | ~6 | Cell cycle arrest observed | |
| Antimicrobial | Staphylococcus aureus | ~20 | Moderate inhibition in disc diffusion assays |
| Escherichia coli | ~25 | Effective against multiple strains |
Study 1: Cytotoxicity Assessment
In a detailed study assessing the cytotoxic effects of various chromene derivatives, this compound was shown to significantly reduce cell viability in MCF-7 cells compared to untreated controls. The study utilized flow cytometry to analyze apoptosis markers, confirming that treated cells exhibited increased Annexin V positive staining indicative of early apoptosis .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound. The results indicated that this compound effectively inhibited the growth of Candida albicans at concentrations significantly lower than those required for traditional antifungal agents . This suggests potential for development as a novel antifungal treatment.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Transformations
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Basic hydrolysis : Treatment with aqueous NaOH generates 2-(3,4-dihydro-2H-chromen-4-yl)acetic acid (C₁₁H₁₂O₃) .
-
Acid-catalyzed hydrolysis : Concentrated HCl in ethanol facilitates ester cleavage, producing the same acid .
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Saponification | NaOH (aq.), reflux | Carboxylic acid | 72–85% | |
| Acid hydrolysis | HCl/EtOH, reflux | Carboxylic acid | 68% |
Nucleophilic Substitution at the Ester Group
The acetoxy group participates in nucleophilic substitutions with amines, hydrazines, and thiols:
-
Hydrazinolysis : Reaction with hydrazine hydrate forms 2-(3,4-dihydro-2H-chromen-4-yl)acetohydrazide, a precursor for Schiff base synthesis .
-
Thiosemicarbazide cyclization : Condensation with thiosemicarbazide in POCl₃ yields 1,3,4-thiadiazole derivatives .
Key Data :
| Nucleophile | Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Hydrazine | Hydrazine hydrate, EtOH, reflux | Acetohydrazide | Antibacterial agents | |
| Thiosemicarbazide | POCl₃, reflux | 1,3,4-Thiadiazole | Antifungal activity |
Chromene Ring Functionalization
The dihydrochromene core undergoes regioselective modifications:
-
Oxidation : Catalytic oxidation with KMnO₄ or CrO₃ introduces ketone groups at the 4-position, yielding 4-oxo-3,4-dihydro-2H-chromene derivatives .
-
Electrophilic substitution : Nitration or sulfonation at the aromatic ring occurs under standard conditions, though specific yields are unreported in accessible literature .
Key Data :
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | 4-Oxo derivative | |
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted chromene |
Multi-Component Reactions (MCRs)
The compound serves as a building block in MCRs for heterocycle synthesis:
-
Thiazolidinone formation : Reaction with aryl isothiocyanates and acetic anhydride produces thiazolidinone derivatives .
-
Schiff base synthesis : Condensation with aromatic aldehydes yields hydrazones with antimicrobial activity .
Example Reaction :
Key Data :
| Components | Catalyst/Conditions | Product Class | Biological Activity | Reference |
|---|---|---|---|---|
| Aromatic aldehydes | Glacial AcOH, 6 hrs | Hydrazones | Antibacterial | |
| Phenyl isothiocyanate | H₂SO₄, rt | Thiazolidinones | Anticancer |
Cyclization and Ring Expansion
The chromene ring participates in cycloadditions and annulations:
-
[4+2] Annulation : With alkynyl thioethers, it forms polycyclic structures via Rh(III)-catalyzed C–H activation .
-
Ring-opening polymerization : Under basic conditions, the dihydrochromene ring opens to form phenolic intermediates .
Key Data :
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Rh-catalyzed annulation | [Cp*RhCl₂]₂, AgSbF₆ | Benzofused heterocycles | |
| Base-mediated ring opening | NaOH, H₂O, 70°C | Phenolic acid |
Spectroscopic Characterization
Critical spectral data for reaction intermediates include:
-
IR : Ester C=O stretch at 1717–1759 cm⁻¹, lactone C=O at 1759 cm⁻¹ .
-
¹H NMR : Ethyl group signals at δ 1.2–1.4 (triplet) and δ 4.1–4.3 (quartet); chromene protons at δ 5.2–6.1 .
Biological Relevance
Derivatives exhibit notable bioactivities:
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate with high purity?
- Methodological Answer : Synthesis can be optimized using computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, combined with experimental validation. For example, ICReDD's approach integrates computational screening of reaction conditions (e.g., solvent, catalyst) with iterative experimental testing to reduce trial-and-error steps . Crystallization techniques, as demonstrated in structural reports, should employ slow evaporation in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to obtain single crystals for purity validation .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use X-ray crystallography (as reported in Acta Crystallographica Section E) to resolve bond lengths, angles, and stereochemistry . Complement this with spectroscopic
- NMR : Compare experimental and spectra with density functional theory (DFT)-predicted shifts.
- FTIR : Validate carbonyl (C=O) and ester (C-O) functional groups via characteristic peaks (e.g., ~1740 cm for ester C=O) .
Q. What theoretical frameworks are essential for understanding its reactivity?
- Methodological Answer : Employ frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites. For chromene derivatives, HOMO-LUMO gaps calculated via DFT (e.g., B3LYP/6-31G* basis set) can explain regioselectivity in reactions like epoxidation or Michael additions .
Advanced Research Questions
Q. How can contradictions in kinetic data for reactions involving this compound be resolved?
- Methodological Answer : Use factorial design (e.g., 2 factorial experiments) to isolate variables (temperature, catalyst loading) contributing to conflicting rate measurements . For example, if solvent polarity shows divergent effects, conduct controlled studies using Kamlet-Taft parameters to quantify solvent-solute interactions . Statistical tools like ANOVA can identify significant variables, while computational microkinetic modeling reconciles experimental discrepancies .
Q. What advanced computational strategies improve predictive accuracy for its reaction pathways?
- Methodological Answer : Implement ab initio molecular dynamics (AIMD) simulations to map free-energy surfaces for multi-step reactions. For chromene-derived acetates, transition state theory (TST) combined with intrinsic reaction coordinate (IRC) analysis can validate proposed mechanisms (e.g., cyclization or ring-opening) . Machine learning (ML) models trained on existing reaction databases (e.g., Reaxys) can predict side products under varying conditions .
Q. How can reactor design be optimized for scaling up its synthesis?
- Methodological Answer : Apply dimensionless analysis (e.g., Damköhler number) to balance reaction kinetics and mass transfer in continuous-flow reactors. For exothermic reactions (e.g., esterifications), use CFD simulations to model heat distribution and avoid hotspots. Membrane separation technologies (e.g., nanofiltration) can enhance yield by selectively removing byproducts in real-time .
Data Contradiction and Validation
Q. What strategies validate conflicting spectroscopic assignments for this compound?
- Methodological Answer : Cross-reference experimental data with computed spectra using higher-level theories (e.g., MP2/cc-pVTZ for NMR) . Isotopic labeling (e.g., -enriched esters) can resolve overlapping signals in crowded spectral regions. Collaborative data-sharing platforms (e.g., ICSD for crystallography) enable peer validation of structural parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

